(+)-1,4-Di-O-benzyl-D-threitol

Catalog No.
S1899355
CAS No.
91604-41-0
M.F
C18H22O4
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-1,4-Di-O-benzyl-D-threitol

CAS Number

91604-41-0

Product Name

(+)-1,4-Di-O-benzyl-D-threitol

IUPAC Name

(2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1

InChI Key

YAVAVQDYJARRAU-QZTJIDSGSA-N

SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)O)O

(+)-1,4-Di-O-benzyl-D-threitol is a C₂-symmetric chiral diol used as a versatile building block in multi-step organic synthesis. Its defined (2R,3R) stereochemistry provides a rigid and predictable scaffold for constructing complex chiral molecules. The benzyl ether protecting groups offer enhanced thermal stability and solubility in common organic solvents compared to its unprotected precursor, D-threitol, facilitating its use in a wide range of reaction conditions. This combination of stereochemical purity and practical handling properties makes it a frequently utilized synthon for preparing chiral ligands, auxiliaries, and templates for asymmetric catalysis and natural product synthesis.

Substituting (+)-1,4-Di-O-benzyl-D-threitol with a seemingly similar compound introduces significant risks to stereochemical outcomes and process efficiency. Using the opposite enantiomer, (-)-1,4-Di-O-benzyl-L-threitol, will invert the stereochemistry of the final product, leading to the wrong active ingredient or catalyst. A racemic mixture would produce a mix of diastereomeric products, complicating purification and drastically reducing the yield of the desired stereoisomer. Procuring the unprotected D-threitol requires an additional, resource-intensive benzylation step, increasing labor, solvent use, and overall project time. The benzyl groups are not merely placeholders; they provide specific steric and electronic properties crucial for directing stereoselective reactions, a feature absent in simpler protected diols.

Precursor to Threitol-Phos Ligand for High-Enantioselectivity Asymmetric Hydrogenation

The C₂-symmetric backbone of (+)-1,4-Di-O-benzyl-D-threitol is directly converted to the chiral diphosphine ligand, (2R,3R)-O,O'-Bis(diphenylphosphinomethyl)-1,4-di-O-benzyl-D-threitol (Threitol-Phos). When this ligand is used in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, the product is obtained with an enantiomeric excess of up to 99% ee. This level of stereocontrol is a direct result of the specific threitol scaffold.

Evidence DimensionEnantiomeric Excess (ee)
Target Compound DataUp to 99% ee for the hydrogenation product using a Rh-catalyst with a ligand derived from (+)-1,4-Di-O-benzyl-D-threitol.
Comparator Or BaselineStandard high-performance chiral ligands (e.g., BINAP, DIOP) which are benchmarks in the field. The achieved 99% ee is competitive with these established alternatives.
Quantified DifferenceAchieves top-tier enantioselectivity, demonstrating its value as a precursor for state-of-the-art catalyst systems.
ConditionsRhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

This demonstrates the compound's direct utility in creating highly effective, state-of-the-art catalysts for producing enantiomerically pure compounds, a critical need in pharmaceutical synthesis.

Essential Chiral Template for Asymmetric Desymmetrization of Biaryls

In the synthesis of axially chiral biaryls, the L-enantiomer, 1,4-di-O-benzyl-L-threitol, was used as a chiral template in the sequential etherification of 2,2',6,6'-tetrahydroxybiphenyl. The reaction proceeded with high stereoselectivity, yielding the desymmetrized biphenyldiol product with (S)-axial chirality exclusively; no other diastereomer was detected by NMR analysis. The use of the D-enantiomer, (+)-1,4-Di-O-benzyl-D-threitol, would be expected to produce the opposite (R)-axial chirality with the same exclusivity.

Evidence DimensionDiastereomeric Purity
Target Compound DataExclusive formation of a single diastereomer (product with (R)-axial chirality).
Comparator Or BaselineUse of its enantiomer, (-)-1,4-Di-O-benzyl-L-threitol, which exclusively yields the opposite (S)-axial chirality product. An achiral template would produce a 1:1 racemic mixture.
Quantified DifferenceComplete stereochemical control (single diastereomer formed) versus a racemic output from an achiral process.
ConditionsSequential etherification of 2,2',6,6'-tetrahydroxybiphenyl under Mitsunobu conditions.

For synthesizing atropisomeric ligands like BINOL derivatives, which require absolute control over axial chirality, this compound provides a reliable and exclusive pathway to one specific enantiomeric series.

Process Efficiency: Bypasses Initial Protection Step from D-Threitol

The synthesis of (+)-1,4-Di-O-benzyl-D-threitol from D-tartaric acid is a well-optimized, multi-step process. Procuring this compound directly allows researchers to bypass the entire sequence required to prepare it from the more basic starting material, D-threitol. This includes the benzylation step (requiring sodium hydride, benzyl bromide, and DMF), which involves hazardous reagents, significant solvent volumes, and a dedicated purification step. By starting with the pre-benzylated synthon, a minimum of one full synthetic operation is eliminated from the workflow.

Evidence DimensionProcess Steps Saved
Target Compound Data0 steps required; compound is used as-is.
Comparator Or BaselineStarting from D-threitol, which requires at least one additional step (benzylation and workup/purification) before it can be used in subsequent non-aqueous reactions.
Quantified DifferenceSaves at least one complete synthetic step, including reaction time, reagent cost, solvent disposal, and labor.
ConditionsGeneral multi-step synthesis planning.

For industrial or scale-up projects, eliminating a synthetic step directly translates to lower costs, reduced waste, and faster delivery of the final target molecule.

Synthesis of High-Performance Chiral Phosphine Ligands for Asymmetric Catalysis

When the objective is to produce enantiomerically pure products (e.g., amino acid derivatives) via asymmetric hydrogenation, this compound serves as a validated precursor for highly effective ligands like Threitol-Phos, which deliver enantioselectivities up to 99% ee.

Development of Atropisomeric Ligands and Chiral Biaryl Compounds

For projects requiring the synthesis of specific (R)-axially chiral biaryls, using this D-threitol derivative as a chiral template offers an exclusive and predictable route to the desired atropisomer, avoiding the formation of diastereomeric mixtures.

Streamlining Multi-step Synthesis of Complex Chiral Molecules

In complex total synthesis projects where a C4 chiral fragment is needed and subsequent steps are incompatible with free hydroxyl groups, procuring this pre-protected synthon is the most efficient choice. It saves significant time and resources by eliminating the need for an in-house benzylation step.

XLogP3

1.7

Wikipedia

(+)-1,4-Di-O-benzyl-D-threitol

Dates

Last modified: 08-16-2023

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